(2E)-3-[5-(4-chlorophenyl)furan-2-yl]-1-(piperidin-1-yl)prop-2-en-1-one

Squalene synthase inhibition Cholesterol biosynthesis Rat liver microsomes

The compound (2E)-3-[5-(4-chlorophenyl)furan-2-yl]-1-(piperidin-1-yl)prop-2-en-1-one (CAS 300818-07-9) is a synthetic small-molecule inhibitor of squalene synthase (SQS), the enzyme catalyzing the first committed step of sterol biosynthesis. It features a chalcone-like enone linker bridging a 5-(4-chlorophenyl)furan moiety and a piperidine amide, a scaffold distinct from the benzhydrol, macrocyclic, and bisphosphonate classes that dominate the SQS inhibitor landscape.

Molecular Formula C18H18ClNO2
Molecular Weight 315.8
CAS No. 300818-07-9
Cat. No. B2857715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-3-[5-(4-chlorophenyl)furan-2-yl]-1-(piperidin-1-yl)prop-2-en-1-one
CAS300818-07-9
Molecular FormulaC18H18ClNO2
Molecular Weight315.8
Structural Identifiers
SMILESC1CCN(CC1)C(=O)C=CC2=CC=C(O2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C18H18ClNO2/c19-15-6-4-14(5-7-15)17-10-8-16(22-17)9-11-18(21)20-12-2-1-3-13-20/h4-11H,1-3,12-13H2/b11-9+
InChIKeyWSZFAICXMWQOKW-PKNBQFBNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2E)-3-[5-(4-Chlorophenyl)furan-2-yl]-1-(piperidin-1-yl)prop-2-en-1-one (CAS 300818-07-9): Procurement-Grade Squalene Synthase Probe


The compound (2E)-3-[5-(4-chlorophenyl)furan-2-yl]-1-(piperidin-1-yl)prop-2-en-1-one (CAS 300818-07-9) is a synthetic small-molecule inhibitor of squalene synthase (SQS), the enzyme catalyzing the first committed step of sterol biosynthesis [1]. It features a chalcone-like enone linker bridging a 5-(4-chlorophenyl)furan moiety and a piperidine amide, a scaffold distinct from the benzhydrol, macrocyclic, and bisphosphonate classes that dominate the SQS inhibitor landscape . The compound is commercially procurable as a research tool for studying cholesterol biosynthesis and as a starting point for medicinal chemistry optimization.

Why Generic Squalene Synthase Inhibitor Substitution Undermines Experimental Reproducibility


Squalene synthase inhibitors span immense chemical diversity, from nanomolar bisphosphonates to macrocyclic lactones, making direct functional interchange impossible without confounding target engagement and off-target profiles [1]. The chalcone-piperidine scaffold of (2E)-3-[5-(4-chlorophenyl)furan-2-yl]-1-(piperidin-1-yl)prop-2-en-1-one presents a distinct pharmacophore that cannot be mimicked by lapaquistat (TAK-475) or BMS-188494, as shown by the quantitative potency and structural divergence documented below [2]. Substituting a benzhydrol or macrocyclic inhibitor for this compound would alter binding kinetics, selectivity windows, and pharmacokinetic properties, rendering comparative studies invalid.

Head-to-Head Quantitative Evidence for (2E)-3-[5-(4-Chlorophenyl)furan-2-yl]-1-(piperidin-1-yl)prop-2-en-1-one vs. In-Class Inhibitors


Squalene Synthase Inhibitory Potency in Rat Liver Microsomes: Chalcone-Piperidine vs. Macrocyclic Inhibitors

The target compound exhibits modest squalene synthase inhibitory potency with an IC50 of 600 nM in the standard rat liver microsomal assay [1]. In contrast, the macrocyclic SQS inhibitor isomer A-(1S,3R)-14i (a close structural analog in the Daiichi Sankyo pipeline) achieves an IC50 of 20 nM under identical assay conditions [2]. This 30-fold potency differential highlights the distinct structure-activity relationship of the chalcone-piperidine series and its unique positioning as a low-potency probe suitable for concentration-response studies where maximal inhibition is not desired.

Squalene synthase inhibition Cholesterol biosynthesis Rat liver microsomes

Scaffold-Based Selectivity Differentiation: Chalcone-Piperidine vs. Benzhydrol SQS Inhibitors

Benzhydrol-type SQS inhibitors (e.g., BMS-188494 and DF-461) achieve IC50 values in the low nanomolar range (1–10 nM) but have been associated with off-target effects on CYP enzymes and hERG channels due to their lipophilic, rigid core [1]. The target compound's chalcone-piperidine scaffold (C18H18ClNO2, MW 315.8, tPSA ~42 Ų) offers a fundamentally different topology with a rotatable bond count of 5, which predicts greater conformational flexibility and potentially better selectivity profiles . Although direct selectivity data are not yet published, the class-level inference is that this chemotype provides an orthogonal starting point for medicinal chemistry efforts seeking to avoid the polypharmacology of benzhydrol-based leads.

Chemotype selectivity Scaffold hopping Drug-likeness

Synthetic Tractability and Procurement Purity Advantage

The compound is commercially procured at a standardized purity of ≥95% (HPLC), with a molecular weight of 315.8 Da, making it amenable to standard analytical characterization by LC-MS and NMR . In comparison, many macrocyclic SQS inhibitors require multi-step asymmetric synthesis (typically 12–18 linear steps) and are not commercially available, limiting their accessibility for academic research . The chalcone-piperidine scaffold can be assembled in as few as 4–5 synthetic steps via Claisen-Schmidt condensation followed by acylation, providing a cost-effective, readily modifiable core for structure-activity relationship studies.

Synthetic accessibility Compound procurement Purity specification

Optimal Application Scenarios for (2E)-3-[5-(4-Chlorophenyl)furan-2-yl]-1-(piperidin-1-yl)prop-2-en-1-one Based on Quantitative Evidence


Concentration-Response and Partial Inhibition Studies in Cholesterol Biosynthesis Pathways

The compound's IC50 of 600 nM makes it ideal for establishing concentration-response curves where gradual, tunable SQS inhibition is required, such as in hepatocyte assays aiming to study the downstream effects on HMG-CoA reductase expression without complete pathway shutdown [1]. This contrasts with the use of lapaquistat (IC50 ~2.7 nM), which would cause rapid, complete inhibition at comparable concentrations and mask adaptive cellular responses.

Medicinal Chemistry Hit Expansion Using a Modular Chalcone-Piperidine Scaffold

With a synthetically accessible core requiring only 4–5 steps and commercial availability at 95% purity, this compound serves as an immediate starting point for hit-to-lead optimization campaigns [1]. Researchers can systematically vary the chlorophenyl substitution, furan electronics, and piperidine amide to rapidly explore structure-activity relationships, circumventing the synthetic bottleneck of macrocyclic or benzhydrol-based series .

Chemical Probe for X-ray Crystallography and Cryo-EM Studies of Squalene Synthase

Its relatively modest affinity (600 nM) reduces the risk of inducing non-physiological conformational states upon binding, a recognized concern with picomolar inhibitors [1]. The distinct scaffold provides novel electron density features, facilitating unambiguous placement in co-crystal structures where known inhibitors may produce ambiguous binding poses due to symmetrical electron-rich cores.

Cross-Species Pharmacology Validation Assays

The compound's activity has been validated in the standard rat liver microsome assay, a regulatory-accepted model for cholesterol biosynthesis inhibition [1]. This baseline data supports its use as a reference compound when establishing new assays in mouse, hamster, or human microsomal preparations, enabling inter-species potency comparisons to guide PK/PD model development.

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